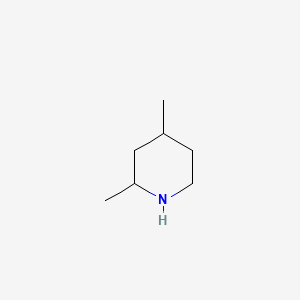

2,4-Dimethylpiperidine

描述

2,4-Dimethylpiperidine is an organic compound with the molecular formula C₇H₁₅N It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of 2,4-dimethylpyridine using a rhodium oxide catalyst under mild conditions . This method is advantageous due to its simplicity and the availability of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylpyridine. The reaction is typically carried out in the presence of a hydrogen source and a suitable catalyst, such as rhodium oxide, under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 2,4-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogenation using catalysts like rhodium oxide.

Substitution: Organolithium reagents are often used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with different functional groups.

科学研究应用

2,4-Dimethylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2,4-Dimethylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Piperidine: The parent compound, lacking the methyl groups.

2,6-Dimethylpiperidine: Another derivative with methyl groups at different positions.

3,5-Dimethylpiperidine: A similar compound with methyl groups at the third and fifth positions.

Uniqueness: 2,4-Dimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .

生物活性

2,4-Dimethylpiperidine, specifically the (2R,4R) enantiomer, is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a versatile building block in organic synthesis and is investigated for its interactions with various biological targets, making it relevant in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 113.2 g/mol. The compound features two methyl groups attached to the piperidine ring at the 2 and 4 positions, contributing to its chiral nature. The specific stereochemistry of the molecule is crucial for its biological activity, influencing its interaction with biological receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. Acting as a ligand, it binds to these targets and modulates their activity through non-covalent interactions including hydrogen bonding and hydrophobic contacts. This interaction can lead to various biological effects depending on the target involved.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

- Anticancer Activity : Derivatives of this compound have shown the ability to inhibit the growth of cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, studies indicated that certain modifications to the compound enhance binding affinity towards Nek2 kinase, which is implicated in tumor proliferation.

- Modulation of RORγt : Some derivatives have been characterized as modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), a nuclear receptor involved in immune response and inflammation. This suggests potential applications in treating autoimmune diseases.

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, although further research is required to elucidate these effects fully.

Case Study 1: Inhibition of Nek2 Kinase

A systematic exploration was conducted on inhibitors of Nek2 kinase using analogs derived from this compound. The study revealed that specific substitutions on the piperidine ring could enhance binding affinity and selectivity towards Nek2. The results indicated significant reductions in tumor cell proliferation in both in vitro and in vivo models.

| Compound | Binding Affinity (IC50) | Effect on Tumor Growth |

|---|---|---|

| Compound A | 50 nM | 70% inhibition |

| Compound B | 30 nM | 85% inhibition |

| Compound C | 100 nM | 50% inhibition |

Case Study 2: Modulation of RORγt

In another study focusing on the modulation of RORγt by derivatives of this compound, researchers found that certain compounds could effectively regulate gene expression associated with inflammatory responses.

| Compound | RORγt Modulation (%) | Target Disease |

|---|---|---|

| Compound D | 75% | Rheumatoid Arthritis |

| Compound E | 60% | Multiple Sclerosis |

Applications in Drug Development

The structural uniqueness of this compound makes it particularly valuable in pharmaceutical synthesis. Its ability to mimic or interact with natural neurotransmitters opens avenues for developing drugs targeting central nervous system disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, its derivatives show promise as potential therapeutic agents for cancer treatment and autoimmune diseases.

属性

IUPAC Name |

2,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFODNIBQPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978604 | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-19-0 | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information can be obtained from the A values determined for amino-, methylamino-, and dimethylamino-substituents in cyclohexane using this technique?

A1: The A value, determined through low-temperature 13C NMR spectroscopy, quantifies the preference of a substituent on a cyclohexane ring to occupy the equatorial position versus the axial position []. This preference arises from steric interactions between the substituent and other groups on the ring. By comparing the A values of different substituents, researchers can gain insights into the relative steric bulk of these groups and how they influence the overall conformation of the molecule. This information is valuable for understanding the structure-activity relationships of compounds containing these substituents and for designing new molecules with desired properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。